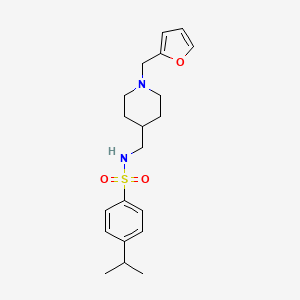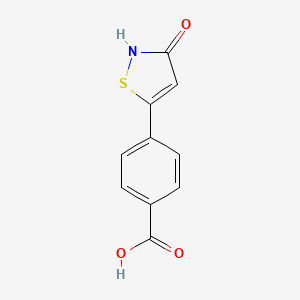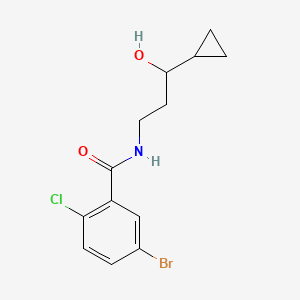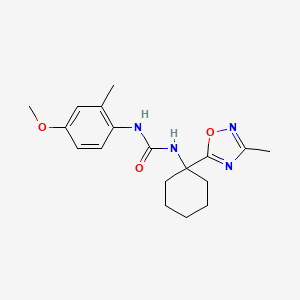![molecular formula C17H22N4O3S B2472172 ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338410-23-4](/img/structure/B2472172.png)
ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate is a complex organic compound of interest in various scientific research fields due to its diverse functional groups and potential applications. This compound features a distinctive structure that includes an ester, amine, cyano, sulfanyl, and piperazine moieties, making it a versatile candidate for biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate generally involves multiple steps:
Starting Materials: : Typically, the synthesis begins with commercially available ethyl acetoacetate and 4-(4-methoxyphenyl)piperazine.
Formation of Intermediate: : Ethyl acetoacetate undergoes aminomethylation with formaldehyde and 4-(4-methoxyphenyl)piperazine to yield an intermediate compound.
Introduction of Cyano and Sulfanyl Groups: : The intermediate then reacts with thiocyanate under basic conditions, introducing the cyano and sulfanyl functionalities.
Final Product Formation: : The final step involves the addition of an amine group to the cyano group, forming the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production may scale up these laboratory methods with optimization:
Batch Reactors: : Utilized for controlled synthesis with precise monitoring.
Continuous Flow Reactors: : For large-scale production, providing enhanced control over reaction times and product purity.
Analyse Chemischer Reaktionen
Ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions:
Oxidation: : Oxidation with agents like hydrogen peroxide can modify the sulfanyl group to sulfonyl derivatives.
Reduction: : Reduction using hydride donors can reduce the nitrile group to primary amines.
Substitution: : Nucleophilic substitution at the ester site can yield a range of derivatives by replacing the ethoxy group with other nucleophiles.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Alkyl halides for substitution reactions
Major products from these reactions are often derivatives with modifications at the sulfanyl or cyano groups, altering the compound's biological activity.
Wissenschaftliche Forschungsanwendungen
The applications of ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate are vast:
Chemistry: : Used as a building block in the synthesis of complex molecules.
Biology: : Studied for its interaction with enzymes and receptors due to its multifaceted functional groups.
Industry: : Utilized in the manufacture of fine chemicals and specialty materials due to its reactive sites.
Wirkmechanismus
The compound's mechanism of action involves interaction with molecular targets through its diverse functional groups:
Amino Group: : Participates in hydrogen bonding and ionic interactions with biological molecules.
Cyano Group: : Engages in nucleophilic addition reactions, influencing enzyme activity.
Sulfanyl Group: : Forms thioether bonds, stabilizing protein structures.
These interactions can modulate molecular pathways, impacting biochemical processes and therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate stands out due to its unique combination of functional groups.
Similar Compounds
Ethyl (E)-2-cyano-3-(4-fluorophenyl)-3-(1-piperazinyl)prop-2-enoate: : Lacks the sulfanyl group, altering its reactivity and biological activity.
Ethyl (2E)-3-amino-2-(cyanomethyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate: : Differing by the absence of the sulfanyl group, leading to distinct chemical behavior.
This compound's unique structure enhances its versatility in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-thiocyanatoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(22)15(25-12-18)16(19)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7H,3,8-11,19H2,1-2H3/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATGABBNNGJCJB-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)
![N-allyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2472091.png)
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2472101.png)



![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)
![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
